molecular formula C22H19N3O5S2 B14106587 methyl 4-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate

methyl 4-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate

Cat. No.: B14106587
M. Wt: 469.5 g/mol
InChI Key: QNHSJYJVFZGWKJ-UHFFFAOYSA-N
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Description

Methyl 4-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a 2,4-dioxo moiety, a 2-(thiophen-2-yl)ethyl side chain, and a methyl benzoate ester linked via an acetylated amino group.

The thieno[3,2-d]pyrimidine scaffold is known for its bioisosteric resemblance to purines, enabling interactions with biological targets such as enzymes and receptors. The 2,4-dioxo group enhances hydrogen-bonding capacity, while the thiophenylethyl substituent may improve lipophilicity and membrane permeability. The benzoate ester likely serves as a prodrug moiety, modulating solubility and bioavailability .

Properties

Molecular Formula

C22H19N3O5S2

Molecular Weight

469.5 g/mol

IUPAC Name

methyl 4-[[2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C22H19N3O5S2/c1-30-21(28)14-4-6-15(7-5-14)23-18(26)13-25-17-9-12-32-19(17)20(27)24(22(25)29)10-8-16-3-2-11-31-16/h2-7,9,11-12H,8,10,13H2,1H3,(H,23,26)

InChI Key

QNHSJYJVFZGWKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and pyrimidine intermediates, followed by their coupling and subsequent esterification to form the final product. Common reagents used in these reactions include thiophene-2-carbaldehyde, malononitrile, and various catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyrimidine ring can produce dihydropyrimidines .

Scientific Research Applications

Methyl 4-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Name / ID Core Structure Substituents Biological Activity (IC₅₀ or EC₅₀) Molecular Weight Reference
Target Compound Thieno[3,2-d]pyrimidine 2,4-dioxo; 2-(thiophen-2-yl)ethyl; methyl benzoate ester N/A (Inferred cytotoxic potential) ~500 (estimated) N/A
Ethyl 4-[({[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate Thieno[3,2-d]pyrimidine 3-methyl-4-oxo; phenyl; thioacetyl; ethyl benzoate N/A 479.58
2-Chloro-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide Thieno[2,3-d]pyrimidine Chloroacetohydrazide; tetrahydrobenzene ring IC₅₀ = 5.07 μM (Cytotoxicity) N/A
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Pyrazolo[3,4-d]pyrimidine Fluorophenyl chromenone; thiophene carboxylate N/A (Anticancer candidate) 560.2

Key Observations:

  • Core Heterocycle: The thieno[3,2-d]pyrimidine core in the target compound differentiates it from pyrazolo[3,4-d]pyrimidines (e.g., ) and thieno[2,3-d]pyrimidines (e.g., ), which exhibit distinct electronic properties and binding affinities.
  • Substituent Effects: The 2-(thiophen-2-yl)ethyl group in the target compound may enhance π-π stacking compared to phenyl or tetrahydrobenzene substituents in analogues .

Physicochemical and ADMET Properties

  • Solubility: The benzoate ester may improve aqueous solubility relative to ethyl or unsubstituted analogues .
  • Metabolism: Esterases may hydrolyze the methyl ester to a carboxylic acid, as observed in related compounds .

Limitations and Challenges

  • Synthetic Complexity: Multiple functionalization steps (e.g., introducing the thiophenylethyl group) may reduce yield.
  • Stability: The 2,4-dioxo moiety could render the compound prone to hydrolysis under acidic or basic conditions.

Biological Activity

Methyl 4-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate, a complex organic compound, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C22H20N3O5S2
  • Molecular Weight : 470.5 g/mol
  • CAS Number : 1260999-47-0

The structure features a thiophene ring, which is known for its biological activity, and a pyrimidine moiety that may contribute to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiophene have shown efficacy in inhibiting the proliferation of various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of related compounds against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

CompoundCell LineIC50 (µM)
Compound AMCF-75.0
Compound BBel-74027.5
Methyl 4-[({...})]MCF-7TBD

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that similar thienopyrimidine derivatives possess activity against a range of Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a comparative study, various derivatives were tested against pathogenic bacteria. The results indicated that compounds containing the thienopyrimidine structure displayed significant antibacterial activity.

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli25 µg/mL

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has been investigated for anti-inflammatory effects. Several studies have reported that related compounds inhibit pro-inflammatory cytokines and enzymes.

The proposed mechanism involves the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

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